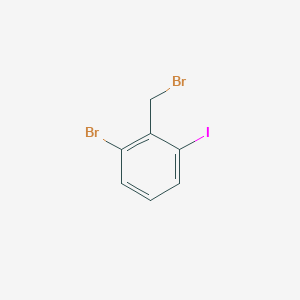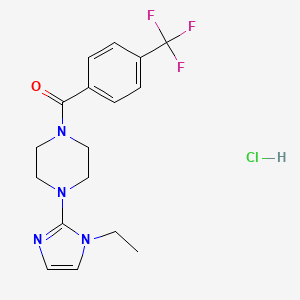
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H20ClF3N4O and its molecular weight is 388.82. The purity is usually 95%.
BenchChem offers high-quality (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Synthesis of SERMs
A study outlined the synthesis of selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterine tissues. One compound, closely related to the chemical structure , showed a substantial increase in estrogen antagonist potency relative to raloxifene, demonstrating potential for therapeutic use in conditions sensitive to estrogen, such as breast cancer and osteoporosis (Palkowitz et al., 1997).
Antimicrobial Activity of Pyridine Derivatives
Another study synthesized new pyridine derivatives with antimicrobial activity. Although the chemical structure slightly differs from the query compound, this research highlights the potential of piperazine and related compounds in developing new antimicrobial agents. These compounds displayed variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Synthesis of Piperidine Derivatives
Research on synthesizing piperidine derivatives, including compounds structurally related to the query, indicates a methodology for preparing such compounds with potential application in medicinal chemistry. This synthesis pathway could be valuable for producing compounds with therapeutic properties (Zheng Rui, 2010).
Antimicrobial and Antifungal Activities
A study focused on the synthesis and evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for their in vitro antimicrobial studies. Compounds synthesized in this research showed excellent antibacterial and antifungal activities, suggesting the potential use of similar structures in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O.ClH/c1-2-22-8-7-21-16(22)24-11-9-23(10-12-24)15(25)13-3-5-14(6-4-13)17(18,19)20;/h3-8H,2,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYFYQMMQDTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

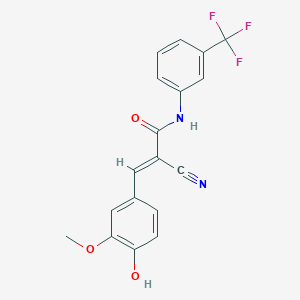
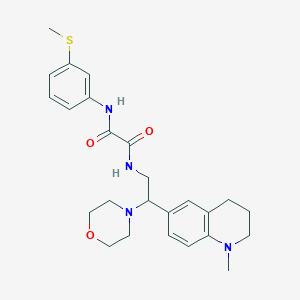
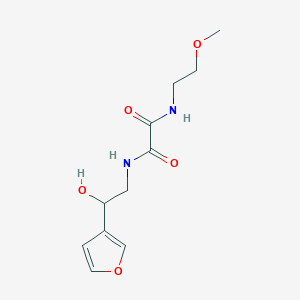
![ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate](/img/structure/B2642758.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2642759.png)
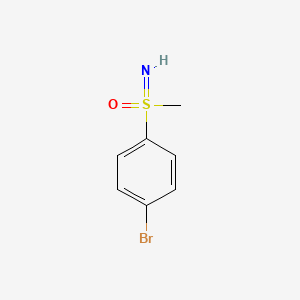
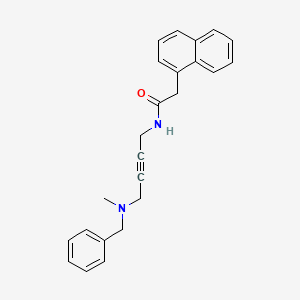
![Dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2642764.png)
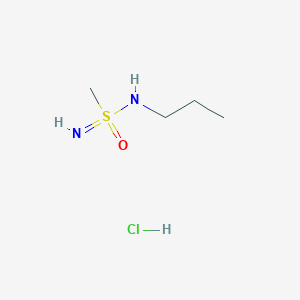
![(3-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2642771.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2642773.png)
